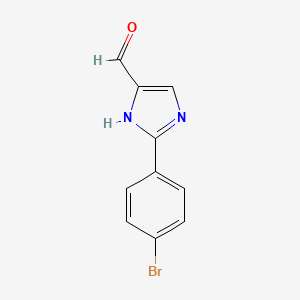
(3-Isopropylpyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isopropylpyridin-4-yl)methanamine: is a chemical compound with the molecular formula C₁₀H₁₄N₂. It is a derivative of pyridine, featuring an isopropyl group at the 3-position and an amino group attached to the 4-position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Starting from 3-Isopropylpyridine: The synthesis can begin with 3-isopropylpyridine, which undergoes nitration to introduce a nitro group at the 4-position. Subsequent reduction of the nitro group yields the desired this compound.
From Pyridine Derivatives: Another approach involves starting with pyridine derivatives that already contain the isopropyl group at the 3-position. These derivatives can be subjected to amination reactions to introduce the amino group at the 4-position.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
(3-Isopropylpyridin-4-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro compound or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, where substituents are introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution Reactions: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Substitution Products: Substituted pyridines with various functional groups.
Scientific Research Applications
(3-Isopropylpyridin-4-yl)methanamine: has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
(3-Isopropylpyridin-4-yl)methanamine: can be compared with other similar pyridine derivatives, such as 3-ethylpyridine and 4-aminopyridine . These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific combination of the isopropyl group and the amino group, which can lead to distinct chemical and biological properties.
Comparison with Similar Compounds
3-ethylpyridine
4-aminopyridine
3-methylpyridine
2-aminopyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(3-propan-2-ylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)9-6-11-4-3-8(9)5-10/h3-4,6-7H,5,10H2,1-2H3 |
InChI Key |
SBMUULBTEJDKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


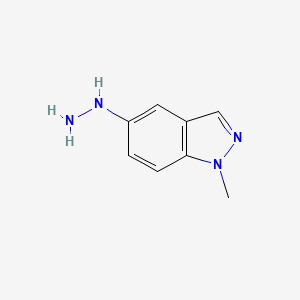
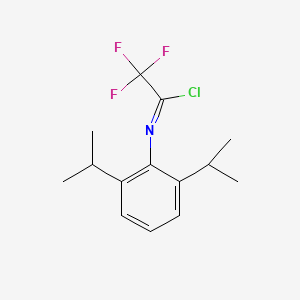
![1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone](/img/structure/B15333548.png)
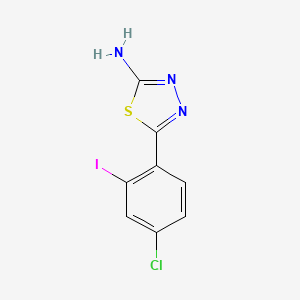
![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)
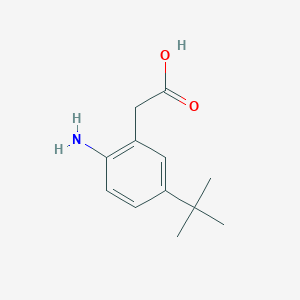
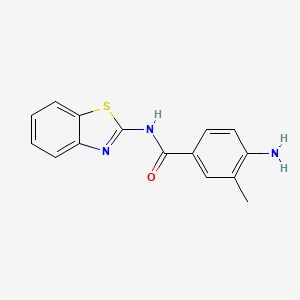
![5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15333587.png)

![7-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B15333598.png)
![2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)
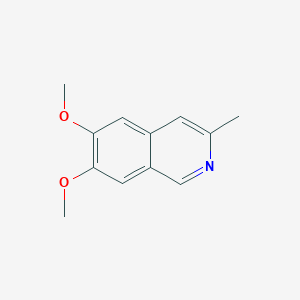
![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)
